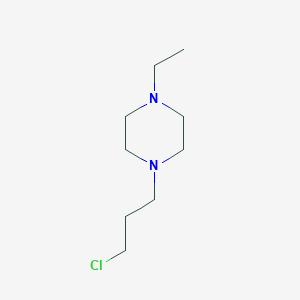
1-(3-Chloropropyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-4-ethylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a 3-chloropropyl group and an ethyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloropropyl)-4-ethylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-ethylpiperazine with 1-bromo-3-chloropropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized forms of the compound.
Scientific Research Applications
1-(3-Chloropropyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with a chlorophenyl group instead of a chloropropyl group.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: A compound with a similar chloropropyl group but different core structure.
Uniqueness
1-(3-Chloropropyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H19ClN2 |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-ethylpiperazine |
InChI |
InChI=1S/C9H19ClN2/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-9H2,1H3 |
InChI Key |
MSTZFRIFGNWLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine](/img/structure/B13777657.png)
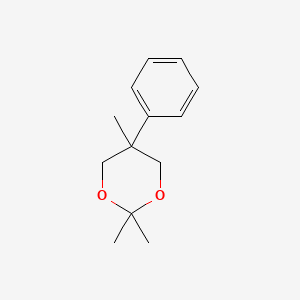


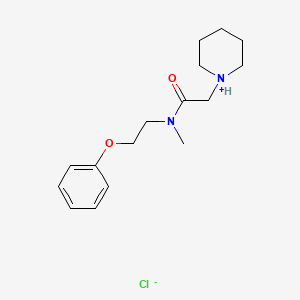
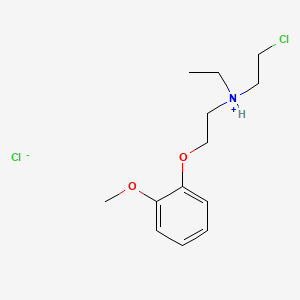
![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)

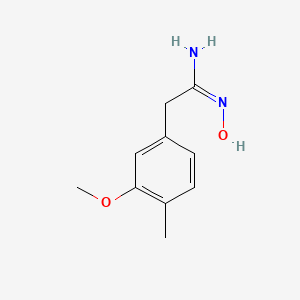

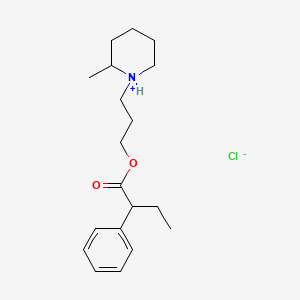
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
